molecular formula C9H8BrClO3 B6209899 methyl 4-bromo-2-chloro-6-methoxybenzoate CAS No. 1427354-96-8

methyl 4-bromo-2-chloro-6-methoxybenzoate

Cat. No.: B6209899
CAS No.: 1427354-96-8
M. Wt: 279.51 g/mol
InChI Key: QMIWRMALIBJZQR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-6-methoxybenzoate is a halogenated benzoate ester with a methoxy group at the 6-position, bromine at the 4-position, and chlorine at the 2-position of the benzene ring. Its molecular formula is C₉H₇BrClO₃, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens (Br, Cl) and the electron-donating methoxy group, enabling diverse chemical transformations such as cross-coupling reactions or nucleophilic substitutions .

Properties

CAS No.

1427354-96-8

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-6-methoxybenzoate

InChI

InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3

InChI Key

QMIWRMALIBJZQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chloro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination and chlorination of methyl 6-methoxybenzoate. This process requires the use of bromine and chlorine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are essential for this reaction.

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols or partially reduced esters.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

Methyl 4-bromo-2-chloro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares methyl 4-bromo-2-chloro-6-methoxybenzoate with its analogs, highlighting substituent positions and molecular characteristics:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound Not Provided 4-Br, 2-Cl, 6-OMe C₉H₇BrClO₃ ~277.51 High polarity due to OMe; halogenated
Methyl 4-bromo-2-chloro-6-methylbenzoate 877149-10-5 4-Br, 2-Cl, 6-Me C₉H₈BrClO₂ 263.52 Lower polarity (Me vs. OMe)
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 2089319-35-5 4-Br, 2-OH, 6-Me C₉H₉BrO₃ 245.07 Acidic OH group; reduced halogenation
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate 443664-51-5 2-Br, 4-CHO, 6-OMe (phenyl ester) C₁₅H₁₀BrClO₄ 369.59 Formyl group enhances reactivity
Methyl 6-amino-2-bromo-3-methoxybenzoate 1340366-76-8 6-NH₂, 2-Br, 3-OMe C₉H₉BrNO₃ 274.08 Amino group enables nucleophilic routes

Key Observations :

  • Polarity and Solubility : The methoxy group in the target compound increases polarity compared to methyl analogs (e.g., 877149-10-5), likely enhancing solubility in polar solvents .
  • Reactivity : The presence of bromine and chlorine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxyl group in 2089319-35-5 introduces acidity (pKa ~8–10) suitable for deprotonation-driven reactions .
  • Functional Group Diversity: The formyl group in 443664-51-5 offers a reactive site for condensation or reduction reactions, contrasting with the amino group in 1340366-76-8, which is pivotal in medicinal chemistry .

Stability and Environmental Considerations

  • Stability : Halogenated compounds generally exhibit extended environmental persistence. The methoxy group in the target compound may increase susceptibility to oxidative degradation compared to methyl analogs .
  • Toxicity: Bromine and chlorine substituents raise concerns about bioaccumulation.

Biological Activity

Methyl 4-bromo-2-chloro-6-methoxybenzoate is an organic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by halogen substitutions and a methoxy group, suggests diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrClO3 and a molecular weight of approximately 305.54 g/mol. The presence of bromine and chlorine atoms, along with the methoxy group, contributes to its unique reactivity and potential for interaction with biological targets.

The biological activity of this compound is thought to arise from its ability to interact with various cellular targets, including enzymes and receptors. The halogen atoms can enhance binding affinity and selectivity, influencing pathways related to cell growth, apoptosis, and antimicrobial activity .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.
  • Receptor Modulation : It could modulate receptor activities, impacting signaling pathways associated with cancer progression.
  • Antimicrobial Activity : Initial studies suggest that it may exhibit antimicrobial properties by disrupting microbial cell functions.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. A study exploring its efficacy against various bacterial strains showed promising results, suggesting its potential as a lead compound in antibiotic development .

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Research

The compound's structure allows it to interact with specific cellular targets involved in cancer cell proliferation. Preliminary investigations have shown that it may inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. Further research is required to elucidate the specific pathways involved.

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against a panel of bacterial pathogens. Results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
  • Anticancer Efficacy :
    • In vitro studies on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

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